molecular formula C17H16FN5O2 B2870927 N-cyclopropyl-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 946312-77-2

N-cyclopropyl-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide

Cat. No.: B2870927
CAS No.: 946312-77-2
M. Wt: 341.346
InChI Key: IQLXOHJXIFSHSS-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is a useful research compound. Its molecular formula is C17H16FN5O2 and its molecular weight is 341.346. The purity is usually 95%.
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Scientific Research Applications

Cyclization Reactions

N-cyclopropyl-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is used in cyclization reactions with various compounds. Shikhaliev et al. (2008) explored its cyclization with anthranilates, 2-aminophenyl ketones, and methyl 2-(3-oxopiperazin-2-yl)acetate, leading to the formation of various derivatives such as 2-amino-3,4-dihydroquinazolin-4-one and 2-aminoquinazoline (Shikhaliev et al., 2008).

Synthesis and Antimicrobial Activity

This compound is used in synthesizing new derivatives with potential antimicrobial properties. Farag et al. (2009) reported the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring, which showed moderate antimicrobial activity (Farag et al., 2009).

Antitumor Activity

Naito et al. (2005) synthesized novel pyrimidinyl pyrazole derivatives and evaluated their antitumor activity. They found that certain derivatives exhibited potent antitumor activity against various tumor cells including human carcinoma without causing undesirable effects in mice (Naito et al., 2005).

Anti-5-Lipoxygenase Agents

Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents. They found that these compounds showed cytotoxic activity against cancer cell lines and also inhibited 5-lipoxygenase, suggesting potential for treating conditions related to this enzyme (Rahmouni et al., 2016).

Guanylyl Cyclase Stimulation

Miyaoka et al. (2011) studied the effects of a similar compound, BAY 41-2272, a soluble guanylyl cyclase stimulator, on isolated human ureter specimen. Their research aimed to understand the mechanisms underlying the relaxation activity induced by this compound (Miyaoka et al., 2011).

Phosphodiesterase Inhibition

Li et al. (2016) reported the design, synthesis, and evaluation of 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 inhibitors, highlighting their potential in treating cognitive deficits associated with various neurological and psychiatric diseases (Li et al., 2016).

Insecticidal and Antibacterial Potential

Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole derivatives and evaluated them for their insecticidal and antibacterial potential, demonstrating the compound's utility in agricultural and antimicrobial applications (Deohate & Palaspagar, 2020).

Translocator Protein Ligands

Damont et al. (2015) synthesized novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. These derivatives were evaluated for their potential in neuroinflammation PET imaging (Damont et al., 2015).

Properties

IUPAC Name

N-cyclopropyl-3-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c18-11-1-5-13(6-2-11)23-16-14(9-20-23)17(25)22(10-19-16)8-7-15(24)21-12-3-4-12/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLXOHJXIFSHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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